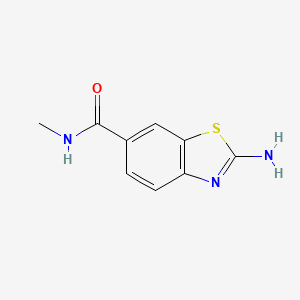

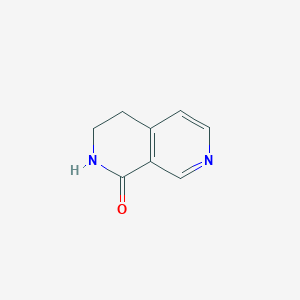

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-N-methyl-1,3-benzothiazole-6-carboxamide is a compound of interest due to its unique chemical structure and properties. The compound belongs to the benzothiazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of thiobenzanilides or the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For example, 1,3-Benzothiazole-6-carboxamidinium chloride dihydrate was synthesized and characterized both spectroscopically and structurally, highlighting a typical approach to creating benzothiazole derivatives (Matković-Čalogović et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including this compound, often features a benzothiazole moiety inclined to other functional groups, such as the carboxamide group. This inclination is crucial for the compound's reactivity and interactions. The structure of 1,3-Benzothiazole-6-carboxamidinium shows how these molecules can form three-dimensional networks through hydrogen bonding, indicative of the potential complexity and versatility of benzothiazole derivatives (Matković-Čalogović et al., 2003).

Chemical Reactions and Properties

Benzothiazole derivatives can undergo various chemical reactions, offering a broad range of chemical properties. For instance, the use of 4-amino-2,1,3-benzothiadiazole as a removable bidentate directing group for the Pd(II)-catalyzed arylation/oxygenation of sp^2/sp^3 C-H bonds showcases the compound's versatility in synthetic chemistry (Reddy et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Applications

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide and its derivatives exhibit significant potential in the synthesis of anticancer compounds. For instance, compounds derived from this molecule were synthesized and exhibited remarkable in vitro anticancer activity against various cancer cell lines. Notably, certain derivatives demonstrated maximum anticancer activity, highlighting the promise of these compounds in cancer treatment research (Waghmare et al., 2013).

Synthesis and Diuretic Activity

The molecule's derivatives have also been synthesized and studied for their diuretic activity. Notably, N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were prepared, and among them, a particular compound was identified as a highly promising candidate due to its notable diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Antibacterial Activity

This compound-based compounds have been synthesized and assessed for their antimicrobial and antibacterial properties. Various compounds showed significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, with one compound notably exhibiting higher activity than standard drugs against Bacillus subtilis and Candida albicans (Kolisnyk et al., 2015).

Antibacterial, Antifungal, and Anticancer Evaluation

In a synthesis aimed at exploring the potential of this compound derivatives, a novel organic compound was developed and characterized. This compound underwent screening for antibacterial, antifungal, and anticancer activities, demonstrating its versatility and potential in medical and pharmaceutical research (Senthilkumar et al., 2021).

Wirkmechanismus

Target of Action

The compound 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . These are important targets in the treatment of certain types of cancers. Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .

Mode of Action

It is known that it interacts with its targets (bcr-abl and hdac1) and inhibits their activity . This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation, which can ultimately result in the suppression of tumor growth .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Bcr-Abl, the compound could disrupt these pathways and induce apoptosis (cell death) in cancer cells . Similarly, by inhibiting HDAC1, the compound could affect gene expression and disrupt the growth and survival of cancer cells .

Result of Action

The compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This suggests that it could have potential therapeutic applications in the treatment of these cancers .

Eigenschaften

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXKWXHAJJEYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)